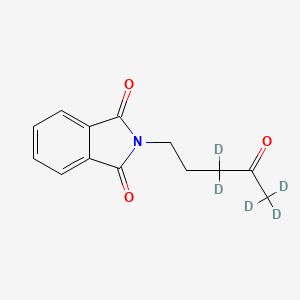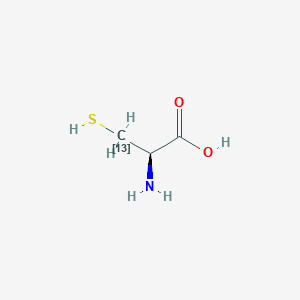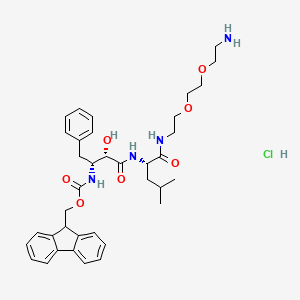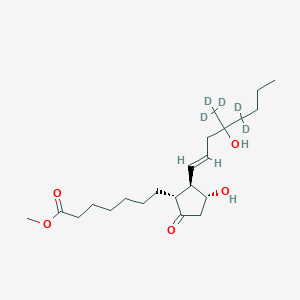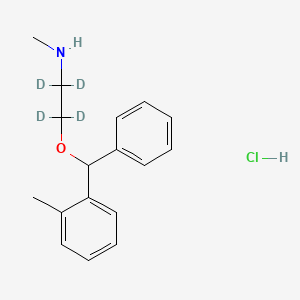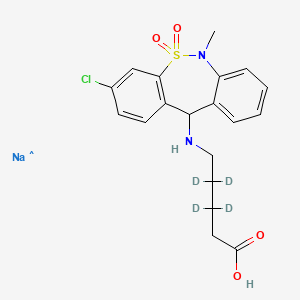
Tianeptine Metabolite MC5-d4 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tianeptine Metabolite MC5-d4 (sodium salt) is a labeled, primary metabolite of Tianeptine, a tricyclic compound. Tianeptine is known for its unique mechanism of action as an atypical antidepressant. It selectively facilitates the uptake of serotonin (5-HT) in vitro and in vivo, and also acts as a selective inhibitor of dopamine uptake . Tianeptine Metabolite MC5-d4 (sodium salt) is primarily used for research purposes, particularly in pharmacokinetic studies .
Preparation Methods
The preparation of Tianeptine Metabolite MC5-d4 (sodium salt) involves synthetic routes that include the incorporation of deuterium-labeled compounds. The synthesis typically involves the reaction of Tianeptine with deuterated reagents under controlled conditions to produce the labeled metabolite.
Chemical Reactions Analysis
Tianeptine Metabolite MC5-d4 (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions may be employed to study the metabolic pathways and the stability of the compound.
Substitution: Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium atoms.
The major products formed from these reactions are typically analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry to determine the structural integrity and purity of the metabolites .
Scientific Research Applications
Tianeptine Metabolite MC5-d4 (sodium salt) has several scientific research applications, including:
Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion (ADME) of Tianeptine and its metabolites in biological systems.
Neuropharmacology: Research involving the compound helps in understanding the effects of Tianeptine on serotonin and dopamine uptake in the brain.
Drug Development: It aids in the development of new antidepressant drugs by providing insights into the metabolic pathways and pharmacological effects of Tianeptine.
Mechanism of Action
The mechanism of action of Tianeptine Metabolite MC5-d4 (sodium salt) involves the selective facilitation of serotonin uptake and inhibition of dopamine uptake. Tianeptine and its metabolites bind to specific molecular targets, including serotonin transporters and dopamine transporters, thereby modulating the levels of these neurotransmitters in the brain . This action is believed to contribute to the antidepressant and anxiolytic effects of Tianeptine .
Comparison with Similar Compounds
Tianeptine Metabolite MC5-d4 (sodium salt) can be compared with other similar compounds, such as:
Amineptine: Another tricyclic antidepressant that inhibits dopamine uptake but does not affect serotonin uptake.
The uniqueness of Tianeptine Metabolite MC5-d4 (sodium salt) lies in its dual action on serotonin and dopamine uptake, which distinguishes it from other tricyclic antidepressants .
Properties
Molecular Formula |
C19H21ClN2NaO4S |
|---|---|
Molecular Weight |
435.9 g/mol |
InChI |
InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/i4D2,5D2; |
InChI Key |
JOHMKJOFHFXSEK-HGFPCDIYSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C.[Na] |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


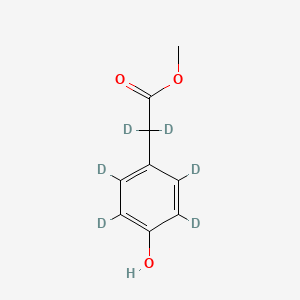
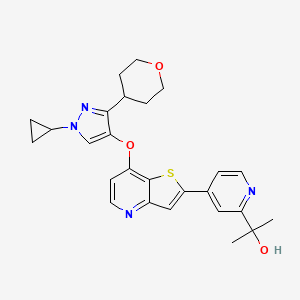
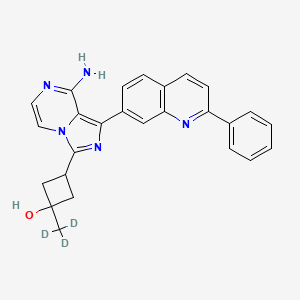
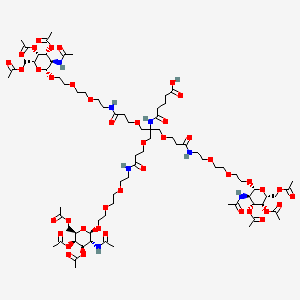
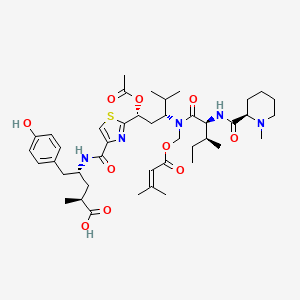
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
